4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of the compound 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is the ryanodine receptor (RyRs) found in pests . These receptors play a crucial role in the regulation of intracellular calcium levels .
Mode of Action
This compound interacts with the ryanodine receptors (RyRs) in pests, effectively activating them . This activation opens calcium ion channels, leading to a continuous release of stored calcium ions into the sarcoplasm .
Biochemical Pathways
The continuous release of calcium ions into the sarcoplasm due to the activation of RyRs by this compound disrupts the normal biochemical pathways
Pharmacokinetics
Similar benzothiazole derivatives have shown good absorption and distribution profiles . The impact of these properties on the bioavailability of this compound is subject to further investigation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion homeostasis in pests . This disruption can lead to various downstream effects, potentially including paralysis or death of the pest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
6-chlorobenzothiazole: A similar compound with one chlorine atom.
4-methylbenzothiazole: A derivative with a methyl group instead of chlorine.
Uniqueness
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chlorine atoms and the benzamide group, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-6-11(17)7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVGHLJWIGOROU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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